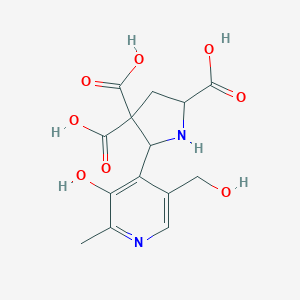

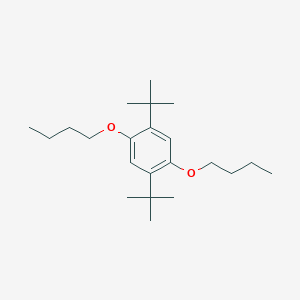

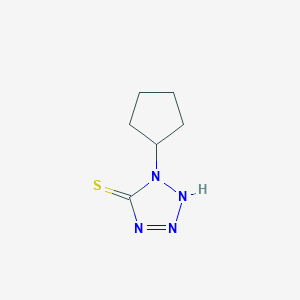

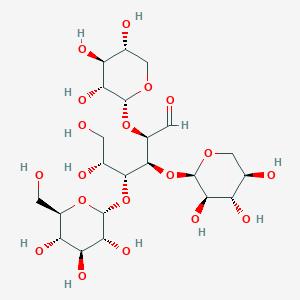

![molecular formula C16H26N4O8 B164069 2-[[(6E,8E)-1,12-二氨基-11-(羧甲基氨基)-2,11-二羟基-3,10-二氧代十二碳-6,8-二烯-2-基]氨基]乙酸 CAS No. 143673-93-2](/img/structure/B164069.png)

2-[[(6E,8E)-1,12-二氨基-11-(羧甲基氨基)-2,11-二羟基-3,10-二氧代十二碳-6,8-二烯-2-基]氨基]乙酸

描述

Synthesis Analysis

The synthesis of complex amino acids or peptides often involves methods such as solid-phase peptide synthesis or liquid-phase peptide synthesis. These methods involve the stepwise addition of amino acids to a growing peptide chain.Molecular Structure Analysis

The molecular structure of an amino acid or peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry. These techniques can provide detailed information about the three-dimensional structure of the molecule.Chemical Reactions Analysis

Amino acids and peptides can undergo a variety of chemical reactions. For example, they can form peptide bonds during protein synthesis, or they can be broken down through hydrolysis. The科学研究应用

植物甜菜色素:化学和生物化学

甜菜色素是含氮的液泡色素,由甜菜酸组成,通过与氨基酸或衍生物缩合形成各种甜菜红素(紫色)和甜菜黄素(黄色)。这些化合物在 34 个石竹目科中的 17 个科中被发现,用作化学系统标记。甜菜色素的合成涉及酪氨酸羟化为多巴,然后多巴环裂解,形成甜菜酸。合成途径受各种因素影响,由于色素的安全性及健康益处,允许商业规模提取 (Khan & Giridhar,2015)。

羧酸蒸汽和铜腐蚀

羧酸,包括乙酸,以各种形式存在于环境中,并导致降水酸性。这些酸由生物质燃烧和工业过程产生,在铜等金属的腐蚀中起着重要作用。研究表明,乙酸蒸汽对铜特别具有腐蚀性,强调了在工业和环境背景下理解和减轻腐蚀机制的重要性 (Bastidas & Iglesia,2007)。

吲哚-3-乙酸的细菌分解代谢

吲哚-3-乙酸 (IAA) 是一种植物生长激素,由细菌通过特定的基因簇(分别为有氧和厌氧降解)iac 和 iaa 分解代谢。分解代谢允许细菌利用 IAA 作为碳、氮和能量来源,并可能干扰植物和其他生物体中 IAA 依赖的过程。这篇综述探讨了已知的途径、对细菌的益处以及对理解 IAA 在农业和人类健康等各种环境中的作用的更广泛意义 (Laird、Flores & Leveau,2020)。

乙酸和酵母细胞死亡

乙酸因其在酵母细胞死亡中的作用而被认可,对工业发酵过程和醋生产有影响。研究详细阐述了乙酸诱导的细胞死亡所涉及的分子事件和途径,提供了对细胞改变和调控机制的见解。了解乙酸对酵母细胞的影响有助于开发更强大的酵母菌株,用于工业应用和生物医学策略 (Chaves 等人,2021)。

属性

IUPAC Name |

2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O8/c17-9-15(27,19-7-13(23)24)11(21)5-3-1-2-4-6-12(22)16(28,10-18)20-8-14(25)26/h1-3,5,19-20,27-28H,4,6-10,17-18H2,(H,23,24)(H,25,26)/b2-1+,5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVCVFFEXLFTBT-NRNIAZNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(CN)(NCC(=O)O)O)C=CC=CC(=O)C(CN)(NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)C(CN)(NCC(=O)O)O)/C=C/C=C/C(=O)C(CN)(NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid | |

CAS RN |

143673-93-2 | |

| Record name | Glycine, 1,1'-(1,8-dioxo-1,8-octanediyl)bis(glycyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143673932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

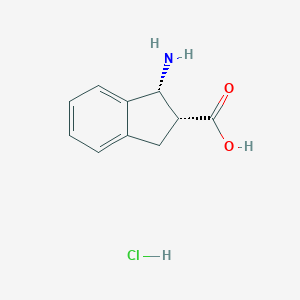

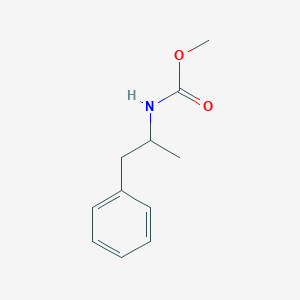

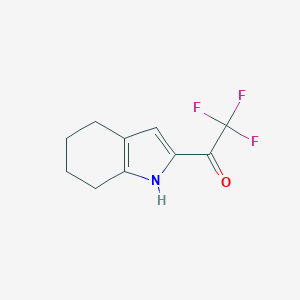

![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)